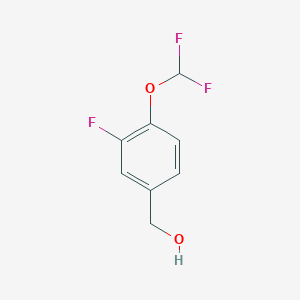

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Description

Properties

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORPQEYNJLSPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-hydroxy-3-fluorobenzaldehyde.

Difluoromethoxylation: The phenol derivative undergoes a difluoromethoxylation reaction using difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group.

Reduction: The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to convert the aldehyde group to a methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)carboxylic acid.

Reduction: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)methane.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules. Its unique structure can facilitate various chemical reactions, including substitutions and reductions.

Biology

- Biological Activity Investigation : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have explored its interactions with biological targets, which may lead to the development of new therapeutic agents .

Medicine

- Pharmaceutical Intermediate : It is being investigated as a precursor for drug development, particularly in creating compounds that target specific biological pathways. The difluoromethoxy group may enhance binding affinity to biological receptors.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Difluoromethoxy and fluorine groups | Enhanced stability and potential bioactivity |

| (4-Methoxy-3-fluorophenyl)methanol | Methoxy group only | Lacks fluorine substitution |

| (4-(Trifluoromethoxy)-3-fluorophenyl)methanol | Trifluoromethoxy instead of difluoro | Different reactivity profile |

| (4-(Difluoromethoxy)-3-chlorophenyl)methanol | Chlorine substitution | Altered chemical behavior |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : In vitro assays demonstrated that this compound could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests a mechanism that could be exploited for therapeutic uses in inflammatory diseases .

- Drug Development : Researchers have synthesized derivatives of this compound to assess their pharmacological profiles. Some derivatives exhibited improved potency and selectivity against specific targets, indicating its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various molecular pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The compound is compared to structurally related derivatives with variations in substituent positions and functional groups. Key examples include:

[2-(Difluoromethoxy)-3-fluorophenyl]methanol

- Molecular Formula : C₈H₇F₃O₂

- Molecular Weight : 192.14 g/mol

- Substituents : Difluoromethoxy (-OCF₂) at position 2, fluorine at position 3.

- Key Differences : The positional isomerism alters electronic distribution. The para-substituted difluoromethoxy group in the target compound provides greater steric accessibility for the hydroxymethyl group compared to the ortho-substituted analogue. This impacts reactivity in coupling reactions and solubility in polar solvents .

(4-Fluoro-3-(trifluoromethyl)phenyl)methanol

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 208.13 g/mol

- Substituents : Trifluoromethyl (-CF₃) at position 3, fluorine at position 4.

- Key Differences : The -CF₃ group is more electron-withdrawing than -OCF₂, increasing the acidity of the hydroxymethyl proton. This enhances its utility in deprotonation-driven reactions but reduces solubility in aqueous media .

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

- Molecular Formula : C₈H₆ClF₃O₂

- Molecular Weight : 240.59 g/mol

- Substituents : Chlorine at position 4, trifluoromethoxy (-OCF₃) at position 3.

- Key Differences : The -OCF₃ group introduces stronger electron-withdrawing effects than -OCF₂, while chlorine adds steric bulk. This compound is less reactive in nucleophilic substitutions compared to the target molecule .

Physicochemical Properties

Notes:

Biological Activity

(4-(Difluoromethoxy)-3-fluorophenyl)methanol is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Overview of the Compound

This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position. Its unique structure enhances its stability and reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 4-hydroxy-3-fluorobenzaldehyde.

- Difluoromethoxylation : The phenol derivative undergoes a reaction with difluoromethyl ether in the presence of a base (e.g., potassium carbonate).

- Reduction : The resulting intermediate is reduced using sodium borohydride to convert the aldehyde to a methanol group.

This synthetic route can be optimized for yield and purity through controlled reaction conditions and purification techniques such as chromatography .

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The difluoromethoxy and fluorine groups are believed to enhance binding affinity and selectivity, influencing molecular pathways relevant in pharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to fully elucidate these effects .

Study 1: Antimicrobial Activity

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Chromobacterium violaceum, the compound demonstrated significant zones of inhibition, although it was less effective than standard antibiotics like streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound, revealing that it could inhibit specific inflammatory markers in cell cultures, indicating its potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Methoxy-3-fluorophenyl)methanol | Lacks difluoromethoxy group | Limited activity |

| (4-(Trifluoromethoxy)-3-fluorophenyl)methanol | Contains trifluoromethoxy group | Different reactivity |

| (4-(Difluoromethoxy)-3-chlorophenyl)methanol | Substitutes fluorine with chlorine | Altered chemical behavior |

The presence of both difluoromethoxy and fluorine groups in this compound enhances its stability and potential biological activity compared to these similar compounds .

Q & A

Basic Research Questions

What are the optimal synthetic routes for (4-(Difluoromethoxy)-3-fluorophenyl)methanol?

Methodological Answer:

The synthesis typically involves sequential fluorination and difluoromethoxylation. A two-step approach is common:

Fluorination: Introduce fluorine at the 3-position of the phenyl ring using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 6–7) to minimize side reactions.

Difluoromethoxylation: React the intermediate with sodium chlorodifluoroacetate (NaClF₂CO₂) in DMF at 80–100°C, using cesium carbonate as a base to facilitate nucleophilic substitution .

Key Considerations:

- Monitor gas evolution during difluoromethoxylation (use an oil bubbler).

- Purify intermediates via column chromatography (hexanes/ethyl acetate) to isolate high-purity products .

How can the structure of this compound be confirmed?

Methodological Answer:

Use a combination of spectroscopic techniques:

- 1H/13C NMR: Identify characteristic signals:

- Difluoromethoxy (-OCF₂H) as a triplet (δ ~6.5 ppm, 1H NMR) and a doublet of triplets (δ ~120–125 ppm, 13C NMR).

- Aromatic protons split due to fluorine coupling (e.g., δ 7.2–7.8 ppm for 3-fluorophenyl).

- HRMS (ESI): Confirm molecular ion [M+H]+ with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .

Advanced Research Questions

How does the difluoromethoxy group influence bioactivity compared to other fluorinated substituents?

Methodological Answer:

Perform structure-activity relationship (SAR) studies :

Syntize analogs with -OCH₃, -OCF₃, or -OCH₂F groups.

Test in biological assays (e.g., enzyme inhibition, antimicrobial activity).

- Key Findings:

- The -OCF₂H group enhances metabolic stability compared to -OCH₃ due to resistance to oxidative cleavage.

- Reduced steric bulk compared to -OCF₃ may improve target binding .

Experimental Design:

- Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address variability by standardizing assay conditions:

Control Variables:

- Solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Cell line/pathogen strain (use ATCC-certified models).

Mechanistic Studies:

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

- Validate target engagement via CRISPR knockouts or competitive binding assays .

Example: Discrepancies in MIC values may arise from differential efflux pump expression in bacterial strains .

What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

Optimize PK through:

Prodrug Design: Mask the hydroxyl group with ester prodrugs (e.g., acetyl or pivaloyl esters) to enhance oral bioavailability.

Formulation: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility.

Metabolic Stability Assays:

- Incubate with liver microsomes to identify cytochrome P450 (CYP) liabilities.

- Introduce deuterium at metabolically labile sites to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.